molecular formula C19H22N2O3 B2474394 N-Phenyl L-Z-Valinamide CAS No. 16876-74-7

N-Phenyl L-Z-Valinamide

Cat. No. B2474394
CAS RN: 16876-74-7
M. Wt: 326.396
InChI Key: FNZWOLATMXPENQ-KRWDZBQOSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Phenyl L-Z-Valinamide is represented by the formula C19H22N2O3 . The InChI Code for this compound is 1S/C19H22N2O3/c1-14(2)17(18(22)20-16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,22)(H,21,23)/t17-/m0/s1 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for N-Phenyl L-Z-Valinamide indicates that it may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves and eye protection when handling this compound .

Future Directions

While specific future directions for research on N-Phenyl L-Z-Valinamide are not available, research on similar compounds often focuses on their potential applications in medicine, agriculture, and materials science . Further studies could explore these potential applications for N-Phenyl L-Z-Valinamide.

properties

IUPAC Name

benzyl N-[(2S)-1-anilino-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(2)17(18(22)20-16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,22)(H,21,23)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZWOLATMXPENQ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl L-Z-Valinamide

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